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Compound of Interest

Compound Name: PRX-08066

Cat. No.: B15614581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective 5-hydroxytryptamine

2B (5-HT2B) receptor antagonist, PRX-08066. It details its chemical structure, physicochemical

and biological properties, and provides in-depth experimental protocols for its characterization.

Chemical Structure and Properties
PRX-08066, with the IUPAC name 5-((4-(6-chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-

yl)methyl)-2-fluorobenzonitrile, is a small molecule antagonist of the 5-HT2B receptor.[1][2] Its

chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of PRX-08066
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Property Value Source

IUPAC Name

5-((4-(6-chlorothieno[2,3-

d]pyrimidin-4-

yl)amino)piperidin-1-

yl)methyl)-2-fluorobenzonitrile

[1][2]

CAS Number 866206-54-4 [2][3]

Chemical Formula C₁₉H₁₇ClFN₅S [2][3][4]

Molecular Weight 401.89 g/mol [2][4]

Appearance Crystalline solid N/A

Melting Point Not available

Boiling Point Not available

Water Solubility Predicted: 0.00421 mg/mL DrugBank

LogP (predicted) 4.19 ALOGPS

pKa (predicted) Strongest Basic: 7.34 Chemaxon

SMILES

C1CN(CCC1NC2=C3C=C(SC

3=NC=N2)Cl)CC4=CC(=C(C=

C4)F)C#N

[3]

InChI Key
RPYIKXHIQXRXEM-

BTJKTKAUSA-N
[1]

Table 2: Solubility of PRX-08066

Solvent Solubility Source

DMSO ≥20.1 mg/mL (with ultrasonic) [3]

Ethanol
≥2.85 mg/mL (with gentle

warming)
[3]

Water Insoluble [3]
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Biological Activity and Mechanism of Action
PRX-08066 is a potent and selective antagonist of the 5-HT2B receptor, with a binding affinity

(Ki) of 3.4 nM.[2] It exhibits high selectivity over the closely related 5-HT2A and 5-HT2C

receptors.[2] The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon

activation by serotonin (5-HT), couples to Gq/11 proteins. This initiates a signaling cascade

involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and

diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C

(PKC), respectively. This pathway is implicated in various cellular processes, including cell

proliferation and fibrosis.

PRX-08066 exerts its pharmacological effects by blocking this signaling cascade. Notably, it

has been shown to inhibit 5-HT-induced mitogen-activated protein kinase (MAPK) activation,

specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), with

an IC50 of 12 nM.[3] It also reduces thymidine incorporation in cells expressing the human 5-

HT2B receptor, a measure of cell proliferation, with an IC50 of 3 nM.[3] Furthermore, PRX-
08066 has been shown to inhibit the transcription of profibrotic growth factors such as

transforming growth factor-beta 1 (TGF-β1), connective tissue growth factor (CTGF), and

fibroblast growth factor 2 (FGF2).

Table 3: Biological Activity of PRX-08066
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Parameter Value Cell Line/System

Ki (5-HT2B) 3.4 nM
Recombinant human 5-HT2B

receptor

IC50 (MAPK activation) 12 nM
CHO cells expressing human

5-HT2B

IC50 (Thymidine incorporation) 3 nM
CHO cells expressing human

5-HT2B

IC50 (Cell proliferation) 4.6 nM
KRJ-I small intestinal

neuroendocrine tumor cells

IC50 (5-HT secretion) 6.9 nM KRJ-I cells

IC50 (Isoproterenol-stimulated

5-HT release)
1.25 nM NCI-H720 cells

Signaling Pathways and Experimental Workflows
The mechanism of action of PRX-08066 involves the modulation of key signaling pathways.

The following diagrams, generated using the DOT language, illustrate these pathways and a

typical experimental workflow for studying the effects of PRX-08066.
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5-HT2B Receptor Signaling Pathway and Inhibition by PRX-08066.
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TGF-β Signaling Pathway and Indirect Inhibition by PRX-08066.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b15614581?utm_src=pdf-body-img
https://www.benchchem.com/product/b15614581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cell Culture

Treatment with PRX-08066
and/or 5-HT

Incubation

Perform Assay

Cell Viability Assay
(e.g., MTT)

Western Blot
(p-ERK/Total ERK)

RT-qPCR
(Gene Expression)

Data Analysis

End

Click to download full resolution via product page

General Experimental Workflow for In Vitro Studies of PRX-08066.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of PRX-08066.
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This protocol determines the binding affinity (Ki) of PRX-08066 for the human 5-HT2B receptor.

Materials:

Membrane preparation from cells stably expressing the human 5-HT2B receptor (e.g., CHO-

K1 cells).

Radioligand: [³H]-LSD or another suitable 5-HT2B receptor radioligand.

Non-specific binding control: 10 µM Serotonin or another suitable unlabeled ligand.

PRX-08066 at various concentrations.

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

96-well microplates.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation fluid.

Scintillation counter.

Procedure:

Prepare serial dilutions of PRX-08066 in assay buffer.

In a 96-well plate, add in the following order:

50 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding) or

PRX-08066 dilution.

50 µL of radioligand ([³H]-LSD) at a concentration near its Kd.

100 µL of the membrane preparation.

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters three times with 3 mL of ice-cold assay buffer.

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

Quantify the radioactivity using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value of PRX-08066 by non-linear regression analysis of the competition

binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the inhibitory effect of PRX-08066 on 5-HT-induced ERK1/2

phosphorylation.

Materials:

Cells expressing the 5-HT2B receptor (e.g., CHO-K1 or a relevant cell line).

Cell culture medium and serum.

PRX-08066.

Serotonin (5-HT).

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and running buffer.

Transfer buffer and PVDF membrane.

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-

ERK1/2.

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

Enhanced chemiluminescence (ECL) substrate.

Imaging system.

Procedure:

Seed cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for 4-6 hours.

Pre-treat the cells with various concentrations of PRX-08066 or vehicle for 30 minutes.

Stimulate the cells with 5-HT (e.g., 1 µM) for 5-10 minutes.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.
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Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to

normalize for protein loading.

Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to total

ERK1/2.

This in vivo protocol evaluates the therapeutic efficacy of PRX-08066 in a well-established rat

model of PAH.[5]

Animals:

Male Sprague-Dawley or Wistar rats (200-250 g).

Materials:

Monocrotaline (MCT).

PRX-08066.

Vehicle for MCT (e.g., saline, pH adjusted to 7.4).

Vehicle for PRX-08066 (e.g., 0.5% methylcellulose).

Equipment for measuring right ventricular systolic pressure (RVSP) via catheterization.

Equipment for echocardiography.

Formalin and paraffin for histology.

Procedure:

Induce PAH by a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg). A

control group receives vehicle only.

Begin daily oral administration of PRX-08066 (e.g., 30-100 mg/kg) or vehicle to the MCT-

treated rats, starting on day 1 and continuing for 3-4 weeks.

Monitor the animals' body weight and general health throughout the study.
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At the end of the treatment period, perform echocardiography to assess cardiac function

(e.g., right ventricular wall thickness, pulmonary artery diameter).

Measure RVSP by inserting a catheter into the right ventricle via the jugular vein under

anesthesia.

Euthanize the animals and harvest the heart and lungs.

Dissect the heart to separate the right ventricle (RV) from the left ventricle plus septum

(LV+S).

Calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.

Fix the lungs in formalin, embed in paraffin, and perform histological analysis (e.g., H&E

staining) to assess pulmonary vascular remodeling (e.g., medial wall thickness).

Analyze the data to compare the effects of PRX-08066 treatment with the MCT-vehicle

control group.

This protocol assesses the effect of PRX-08066 on the viability of a relevant cell line.

Materials:

A suitable cell line (e.g., KRJ-I or another line expressing 5-HT2B receptors).

Complete cell culture medium.

PRX-08066.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability

reagent (e.g., WST-1, CellTiter-Glo).

96-well cell culture plates.

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol for MTT).

Microplate reader.
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Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Replace the medium with fresh medium containing various concentrations of PRX-08066 or

vehicle.

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

Add the MTT reagent (5 mg/mL in PBS) to each well (typically 10% of the medium volume)

and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630

nm) using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

This guide provides a foundational understanding of PRX-08066 for researchers and drug

development professionals. The detailed information on its chemical and biological properties,

along with the comprehensive experimental protocols, should facilitate further investigation into

its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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